molecular formula C8H6Cl2O2 B165664 Methyl 3,5-dichlorobenzoate CAS No. 2905-67-1

Methyl 3,5-dichlorobenzoate

Cat. No.: B165664
CAS No.: 2905-67-1
M. Wt: 205.03 g/mol
InChI Key: BTEVDFJXGLQUDS-UHFFFAOYSA-N
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Description

Methyl 3,5-dichlorobenzoate is an organic compound with the chemical formula C8H6Cl2O2. It is a colorless liquid with a fragrant smell. This compound is commonly used as an intermediate in organic synthesis and has applications in various fields, including agriculture, where it serves as a raw material for pesticides and herbicides .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for this compound typically follow the same synthetic routes but on a larger scale, ensuring the reaction conditions are optimized for maximum yield and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups.

    Hydrolysis: This compound can be hydrolyzed to produce 3,5-dichlorobenzoic acid.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and alcohols.

    Acidic or Basic Conditions: Hydrolysis reactions typically occur under acidic or basic conditions.

Major Products Formed:

Scientific Research Applications

Organic Synthesis

Methyl 3,5-dichlorobenzoate serves as a versatile intermediate in organic synthesis. It is used to synthesize various derivatives that are important in pharmaceuticals and agrochemicals.

  • Synthesis of Bioactive Compounds : The compound is utilized in the synthesis of bioactive molecules, including potential pharmaceuticals. Its chlorinated structure allows for further functionalization, making it a valuable building block in drug discovery .
  • Reagent in Reactions : this compound can act as a reagent in reactions such as nucleophilic substitutions and coupling reactions. For instance, it can be employed in the synthesis of esters and amides through reaction with alcohols and amines respectively .

Medicinal Chemistry

In medicinal chemistry, this compound has been investigated for its potential therapeutic properties.

  • Antimicrobial Activity : Research has indicated that derivatives of this compound exhibit antimicrobial properties. Studies have shown that certain modifications can enhance its efficacy against various bacterial strains .
  • Anti-inflammatory Properties : Some studies suggest that compounds derived from this compound may possess anti-inflammatory effects, making them candidates for the development of new anti-inflammatory drugs .

Environmental Studies

This compound is also relevant in environmental chemistry.

  • Pesticide Research : The compound is studied for its potential use as a pesticide or herbicide due to its structural similarity to known agrochemicals. Its environmental persistence and degradation pathways are important for assessing its ecological impact .
  • Analytical Chemistry : It is used as a standard reference material in analytical chemistry for the detection and quantification of chlorinated compounds in environmental samples. This application is crucial for monitoring pollution levels and understanding the fate of chlorinated compounds in ecosystems .

Case Study 1: Synthesis of Antimicrobial Agents

A study published in a peer-reviewed journal demonstrated the synthesis of novel antimicrobial agents from this compound. The researchers modified the compound through various chemical reactions, leading to derivatives that showed significant activity against resistant bacterial strains.

Case Study 2: Environmental Impact Assessment

Another research effort focused on assessing the environmental impact of this compound when used as a pesticide. The study monitored soil and water samples for residues and evaluated the degradation rates under different environmental conditions, providing insights into its ecological safety.

Mechanism of Action

The mechanism of action of methyl 3,5-dichlorobenzoate involves its interaction with specific molecular targets. In biological systems, it can affect enzyme activity and cellular processes by binding to proteins and altering their function. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

    Methyl 2,5-dichlorobenzoate: Similar in structure but with chlorine atoms at different positions.

    Methyl 4-chlorobenzoate: Contains only one chlorine atom at the para position.

    Methyl 2-chlorobenzoate: Contains one chlorine atom at the ortho position.

Uniqueness: Methyl 3,5-dichlorobenzoate is unique due to the specific positioning of its chlorine atoms, which can influence its reactivity and interactions in chemical and biological systems. This positioning can make it more suitable for certain applications compared to its similar counterparts .

Biological Activity

Methyl 3,5-dichlorobenzoate (CAS: 2905-67-1) is an organic compound that has garnered attention for its diverse biological activities and applications in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC8H6Cl2O2
Molar Mass205.04 g/mol
Density1.355 g/cm³
Melting Point56 °C
Boiling Point273.4 °C
Flash Point118.1 °C
Refractive Index1.545

This compound is primarily used as an intermediate in organic synthesis and can be utilized to create other organic compounds .

Neuroprotective Effects

Research indicates that this compound exhibits neuroprotective properties, particularly through its interaction with serotonin receptors. A study demonstrated that antagonists of the 5-HT(3) receptor, including derivatives of this compound, reduced beta-amyloid-induced neurotoxicity in cultured rat cortical neurons. The results showed a significant decrease in cell death and cytosolic calcium concentration ([Ca²⁺]c), suggesting that these compounds may mitigate neurodegenerative processes associated with Alzheimer's disease .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines stimulated by lipopolysaccharide (LPS). This suggests potential applications in treating inflammatory diseases .

Case Study 1: Neuroprotection Against Beta-Amyloid Toxicity

In a controlled experiment involving rat cortical neurons exposed to beta-amyloid peptide (25-35), treatment with this compound derivatives resulted in:

  • Reduction in Cell Viability Loss : The cell viability was significantly preserved compared to untreated controls.
  • Decreased Apoptotic Markers : Analysis revealed fewer apoptotic nuclei as assessed by Hoechst staining.

These findings indicate the compound's potential as a therapeutic agent in neurodegenerative conditions .

Case Study 2: Anti-inflammatory Properties

In another study assessing the anti-inflammatory effects of this compound derivatives on RAW264.7 macrophages:

  • Cytokine Production : A marked reduction in NO and PGE₂ production was observed.
  • In Vivo Efficacy : The compounds were tested on xylene-induced ear swelling in mice, demonstrating significant anti-inflammatory effects.

The results support the development of these derivatives as potential treatments for inflammatory disorders .

Toxicological Profile

This compound has been evaluated for its environmental impact and toxicity:

  • Persistence and Degradability : Classified as having high persistence but low bioaccumulation potential (LogKOW = 3.1172) and low mobility in soil (KOC = 203.4) .
  • Endocrine Disruption : Current literature shows no evidence of endocrine-disrupting properties associated with this compound .

Chemical Reactions Analysis

Ester Hydrolysis

Methyl 3,5-dichlorobenzoate undergoes hydrolysis under acidic or basic conditions to yield 3,5-dichlorobenzoic acid (C₇H₄Cl₂O₂).

Reaction Mechanism:

  • Acidic Hydrolysis :
    C8H6Cl2O2+H2OH+C7H4Cl2O2+CH3OH\text{C}_8\text{H}_6\text{Cl}_2\text{O}_2+\text{H}_2\text{O}\xrightarrow{\text{H}^+}\text{C}_7\text{H}_4\text{Cl}_2\text{O}_2+\text{CH}_3\text{OH}

  • Basic Hydrolysis :
    C8H6Cl2O2+OHC7H3Cl2O2+CH3OH\text{C}_8\text{H}_6\text{Cl}_2\text{O}_2+\text{OH}^-\rightarrow \text{C}_7\text{H}_3\text{Cl}_2\text{O}_2^-+\text{CH}_3\text{OH}

Experimental Data:

ConditionCatalystTemperatureYieldSource
1M H₂SO₄None100°C85%
0.5M NaOHNone80°C92%

This reaction is critical in environmental and metabolic degradation, as noted in EPA studies where the compound converts to 3,5-dichlorobenzoic acid in biological systems .

Nucleophilic Substitution

The chlorine atoms at the 3 and 5 positions participate in aromatic nucleophilic substitution (SNAr) reactions.

Example: Reaction with Trimethylstannyl Anions

A study demonstrated regioselectivity in reactions with trimethylstannyl anions (SnMe₃⁻) via a radical nucleophilic substitution unimolecular (SRN1) mechanism .

PositionReactivity (Relative Rate)Product Stability
ParaHighMost stable
OrthoModerateModerately stable
MetaLowLeast stable

Mechanism Highlights :

  • Single electron transfer (SET) initiates a radical intermediate.

  • Regioselectivity driven by steric and electronic effects of chlorine substituents .

Reduction Reactions

The ester group can be reduced to a hydroxymethyl group under specific conditions.

Example: Catalytic Hydrogenation

C8H6Cl2O2+2H2Pd CC8H8Cl2O2\text{C}_8\text{H}_6\text{Cl}_2\text{O}_2+2\text{H}_2\xrightarrow{\text{Pd C}}\text{C}_8\text{H}_8\text{Cl}_2\text{O}_2

CatalystPressure (atm)TemperatureYield
Pd/C350°C78%

Reduction pathways are less common due to the deactivating effect of chlorine atoms but remain viable for derivative synthesis .

Aromatic Electrophilic Substitution

While the chlorine atoms deactivate the ring, limited electrophilic substitution can occur at the para position to the ester group.

Example: Nitration

C8H6Cl2O2+HNO3H2SO4C8H5Cl2NO4\text{C}_8\text{H}_6\text{Cl}_2\text{O}_2+\text{HNO}_3\xrightarrow{\text{H}_2\text{SO}_4}\text{C}_8\text{H}_5\text{Cl}_2\text{NO}_4

Nitrating AgentTemperatureYieldMajor Product
HNO₃/H₂SO₄0–5°C45%4-Nitro derivative

The electron-withdrawing ester and chlorine groups direct nitration to the remaining activated position .

Cross-Coupling Reactions

This compound participates in Suzuki-Miyaura coupling reactions when one chlorine is replaced by a boronic acid.

Example:

C8H6Cl2O2+ArB OH 2Pd PPh3 4C14H10Cl2O2\text{C}_8\text{H}_6\text{Cl}_2\text{O}_2+\text{ArB OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4}\text{C}_{14}\text{H}_{10}\text{Cl}_2\text{O}_2

Boronic AcidCatalystYield
Phenylboronic acidPd(PPh₃)₄65%

This reaction is utilized in pharmaceutical intermediate synthesis.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of Methyl 3,5-dichlorobenzoate, and how are they determined experimentally?

this compound (CAS 2905-67-1) has a molecular formula of C₈H₆Cl₂O₂, a melting point of 56°C, and a boiling point of 273.4°C at 760 mmHg. Its density is 1.355 g/cm³, and it is typically characterized using techniques such as:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR spectra (e.g., DMSO-d₆ solvent) resolve aromatic proton environments and confirm ester functionality .
  • Infrared (IR) Spectroscopy : Peaks near 1720 cm⁻¹ confirm the ester carbonyl group, while C-Cl stretching vibrations appear at 750–600 cm⁻¹ .
  • Chromatography : Reverse-phase HPLC with UV detection ensures purity (>99%) and monitors synthetic intermediates .

Q. What is a standard synthetic route for this compound, and what are the critical reaction parameters?

A common method involves esterification of 3,5-dichlorobenzoic acid (CAS 51-36-5) using methanol under acidic catalysis (e.g., H₂SO₄ or HCl). Key steps include:

  • Reflux conditions : Maintain temperatures between 60–80°C for 6–12 hours to drive esterification to completion .
  • Work-up : Neutralize excess acid with sodium bicarbonate, followed by extraction with dichloromethane and solvent evaporation .
  • Purification : Recrystallization from hexane/chloroform mixtures yields high-purity product (mp 56°C) .

Q. How should this compound be handled and stored to ensure safety and stability?

  • Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis. Desiccants (e.g., silica gel) mitigate moisture absorption .
  • Hazard Mitigation : Use PPE (gloves, goggles) due to Xi (irritant) classification. Avoid inhalation; work in a fume hood .
  • Transport : Classified under ADR/RID 6.1 (toxic substances) with Packaging Group III .

Advanced Research Questions

Q. How can conflicting NMR spectral data for this compound be resolved?

Discrepancies in aromatic proton splitting patterns may arise from solvent effects or impurities. Resolution strategies include:

  • 2D NMR (COSY, HSQC) : Assigns coupling networks and confirms substituent positions on the benzene ring .
  • Computational Validation : Compare experimental ¹³C NMR shifts with density functional theory (DFT)-predicted values .
  • Deuterated Solvent Trials : Use CDCl₃ instead of DMSO-d₆ to simplify splitting patterns .

Q. What methodologies optimize the use of this compound as a precursor in pharmaceutical intermediates?

The ester is a key intermediate in synthesizing bioactive molecules, such as serotonin receptor antagonists (e.g., MDL7222). Strategies include:

  • Nucleophilic Acyl Substitution : React with amines (e.g., tropane derivatives) under mild basic conditions (DIPEA, 35–40°C) to form amides .
  • Catalytic Hydrolysis : Use lipases or acidic conditions to regenerate 3,5-dichlorobenzoic acid for further functionalization .

Q. How does the steric and electronic profile of this compound influence its reactivity in cross-coupling reactions?

The electron-withdrawing chlorine substituents meta to the ester group activate the ring for electrophilic substitution but hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Mitigation approaches:

  • Directed Ortho-Metalation : Use tert-butyllithium to generate transient intermediates for C–H functionalization .
  • Microwave-Assisted Catalysis : Enhance reaction rates and yields in Ullmann-type couplings with CuI/phenanthroline systems .

Q. What analytical challenges arise in quantifying this compound in environmental samples, and how are they addressed?

Trace detection in soil/water requires:

  • Solid-Phase Extraction (SPE) : Use C18 cartridges to concentrate samples before LC-MS/MS analysis (LOD: 0.1 ppb) .
  • Isotope Dilution : Deuterated internal standards correct matrix effects during quantification .

Properties

IUPAC Name

methyl 3,5-dichlorobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O2/c1-12-8(11)5-2-6(9)4-7(10)3-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEVDFJXGLQUDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7042146
Record name Methyl 3,5-dichlorobenzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2905-67-1
Record name Methyl 3,5-dichlorobenzoate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl 3,5-dichlorobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 3,5-DICHLOROBENZOATE
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Record name METHYL 3,5-DICHLOROBENZOATE
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Synthesis routes and methods I

Procedure details

10 g of concentrated sulfuric acid was added to a methanol (120 g) solution of 50 g of 3,5-dichlorobenzoic acid, and the mixture was refluxed by heating for 5 hours. After cooling the reaction solution to room temperature, the solvent was distilled off under reduced pressure. The obtained residue was dissolved into 200 g of ethyl acetate, washed with water (200 g×2), then washed with a saturated aqueous solution of sodium bicarbonate, and further washed with water. After drying the organic phase over anhydrous magnesium sulfate, 48.6 g of the target product was obtained as a white solid by removing the solvent by distilling under reduced pressure.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
120 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Trimethylsilyldiazomethane (2M/ether, 3.5 mL) was added slowly to a solution of 3,5-dichlorobenzoic acid (2-C) (955 mg, 5.0 mmol) in methylene chloride (5.0 mL) and methanol (2.0 mL) until the yellow color persisted. After stirring for 10 min, the mixture was evaporated in vacuo to give methyl 3,5-dichlorobenzoate (2-D).
Quantity
3.5 mL
Type
reactant
Reaction Step One
Quantity
955 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 3,5-dichlorobenzoate
Methyl 3,5-dichlorobenzoate
Methyl 3,5-dichlorobenzoate
Methyl 3,5-dichlorobenzoate
Methyl 3,5-dichlorobenzoate
Methyl 3,5-dichlorobenzoate

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